Home > Products > Screening Compounds P33250 > Baricitinib phosphate
Baricitinib phosphate - 1187595-84-1

Baricitinib phosphate

Catalog Number: EVT-253525
CAS Number: 1187595-84-1
Molecular Formula: C16H20N7O6PS
Molecular Weight: 469.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Baricitinib phosphate is a small molecule inhibitor of Janus kinases (JAKs) 1 and 2 []. It belongs to the class of drugs known as JAK inhibitors []. Baricitinib phosphate has emerged as a subject of scientific research due to its ability to modulate immune responses by targeting specific signaling pathways within cells []. It selectively inhibits JAK1 and JAK2, enzymes involved in the signaling of various cytokines that play a role in inflammation and immune responses [].

Future Directions
  • Investigating its long-term efficacy and safety in various diseases [, ].
  • Exploring its potential in other immune-mediated conditions [].
  • Optimizing dosing regimens for different patient populations [].
  • Further elucidating its mechanisms of action in various disease models [, ].
  • Conducting head-to-head trials comparing baricitinib phosphate to other available treatments [, , ].

Tofacitinib

Compound Description: Tofacitinib is a Janus kinase (JAK) inhibitor, primarily targeting JAK3 with some activity against JAK1 and JAK2. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, and polyarticular course juvenile idiopathic arthritis. [, , ]

Relevance: Tofacitinib is structurally related to Baricitinib phosphate as both are small molecule inhibitors of the JAK family of tyrosine kinases. They share a similar core structure, with variations in the substituent groups, contributing to their differences in selectivity and potency towards JAK isoforms. [, ]

Ruxolitinib

Compound Description: Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera. []

Relevance: Similar to Baricitinib phosphate, Ruxolitinib belongs to the class of JAK inhibitors, highlighting their shared mechanism of action by targeting the JAK-STAT pathway. The two compounds exhibit structural similarities in their core scaffold while differing in substituent groups, which influence their selectivity for JAK isoforms. []

Upadacitinib

Compound Description: Upadacitinib is a selective JAK1 inhibitor, approved for the treatment of moderate-to-severe atopic dermatitis, rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis. [, , ]

Relevance: Upadacitinib is grouped into the same chemical class as Baricitinib phosphate as a JAK inhibitor. Their structural similarity lies in their core scaffold, with variations in their substituent groups impacting their selectivity profiles. Compared to the broader inhibitory profile of Baricitinib phosphate (JAK1/2), Upadacitinib demonstrates a higher selectivity for JAK1. [, , ]

Abrocitinib

Compound Description: Abrocitinib is a selective JAK1 inhibitor used for the treatment of moderate-to-severe atopic dermatitis. []

Relevance: Similar to Baricitinib phosphate, Abrocitinib belongs to the chemical class of JAK inhibitors and targets the JAK-STAT pathway, specifically exhibiting selectivity for JAK1. Although their exact structures might differ, their shared classification as JAK1 inhibitors and their application in treating atopic dermatitis highlight their overlapping biological activities and potential structural similarities. []

Filgotinib

Compound Description: Filgotinib is a selective JAK1 inhibitor that has shown efficacy in treating rheumatoid arthritis. [, ]

Relevance: Filgotinib and Baricitinib phosphate belong to the same chemical class of JAK inhibitors and share a similar mechanism of action by targeting the JAK-STAT pathway. Notably, Filgotinib exhibits a higher selectivity for JAK1 compared to Baricitinib phosphate's broader JAK1/2 inhibition. This difference in selectivity arises from variations in their chemical structures, specifically the substituents surrounding their core scaffolds. [, ]

Methotrexate

Compound Description: Methotrexate is an antimetabolite and antifolate drug widely used in the treatment of various cancers and autoimmune diseases, including rheumatoid arthritis. [, , ]

Relevance: While not structurally related to Baricitinib phosphate, Methotrexate is often used in combination with Baricitinib phosphate for treating rheumatoid arthritis. Clinical trials have demonstrated the superior efficacy of this combination therapy over Methotrexate alone in managing disease activity and inhibiting structural joint damage progression in rheumatoid arthritis patients. [, , ]

Adalimumab

Compound Description: Adalimumab is a tumor necrosis factor (TNF) inhibitor, acting as a biologic disease-modifying antirheumatic drug (bDMARD). It is used in the treatment of various autoimmune diseases, including rheumatoid arthritis. []

Relevance: Although not structurally similar to Baricitinib phosphate, Adalimumab serves as a comparator drug in rheumatoid arthritis clinical trials. Studies like RA-BEAM directly compare the efficacy of Baricitinib phosphate to Adalimumab, both in combination with Methotrexate, for managing disease activity and structural damage progression. []

Ciclosporin

Compound Description: Ciclosporin is an immunosuppressant drug, commonly used to prevent organ rejection after transplantation and to treat autoimmune diseases. []

Relevance: While not structurally related to Baricitinib phosphate, Ciclosporin is relevant in this context as a treatment option for patients with moderate-to-severe atopic dermatitis. Clinical trials evaluating Baricitinib phosphate often include patients who have shown an inadequate response, intolerance, or have a contraindication to Ciclosporin, highlighting Baricitinib phosphate's potential as an alternative therapeutic option in such cases. []

Dupilumab

Compound Description: Dupilumab is a monoclonal antibody that targets the shared receptor subunit for interleukin-4 (IL-4) and interleukin-13 (IL-13), effectively blocking the signaling of both interleukins. It is approved for the treatment of atopic dermatitis, asthma, and chronic rhinosinusitis with nasal polyps. [, ]

Relevance: While Dupilumab and Baricitinib phosphate share a therapeutic application in treating atopic dermatitis, they are not structurally related. Dupilumab is a biologic drug targeting specific interleukins, whereas Baricitinib phosphate is a small molecule JAK inhibitor. In clinical practice, Baricitinib phosphate is considered a potential treatment option for patients with inadequate response to Dupilumab, suggesting different mechanisms of action and highlighting Baricitinib phosphate's potential in managing difficult-to-treat atopic dermatitis. [, ]

Remdesivir

Compound Description: Remdesivir is a broad-spectrum antiviral medication effective against a range of RNA viruses, including SARS-CoV-2. It acts as an adenosine nucleotide analog, interfering with viral RNA replication. [, ]

Relevance: While not structurally similar to Baricitinib phosphate, Remdesivir is relevant in the context of treating hospitalized patients with COVID-19. Clinical trials have investigated the synergistic effects of combining Baricitinib phosphate with Remdesivir, demonstrating improved recovery time, enhanced clinical status, and reduced mortality compared to Remdesivir alone, particularly in patients requiring high-flow oxygen or noninvasive ventilation. [, ]

Tocilizumab

Compound Description: Tocilizumab is an immunosuppressive drug that acts as an interleukin-6 receptor antagonist. It is used to treat rheumatoid arthritis, juvenile idiopathic arthritis, and giant cell arteritis. [, , ]

Relevance: While not structurally related to Baricitinib phosphate, Tocilizumab is considered a comparable treatment option for hospitalized COVID-19 patients. Both drugs modulate the immune response, although through different mechanisms. Tocilizumab directly targets the interleukin-6 receptor, while Baricitinib phosphate inhibits JAK1/2, affecting downstream signaling of various cytokines, including interleukin-6. Clinical studies have directly compared Tocilizumab and Baricitinib phosphate, suggesting similar efficacy and safety profiles in managing COVID-19. [, , ]

Source and Classification

Baricitinib phosphate was developed by Eli Lilly and Company and has been approved for medical use in several countries. It falls under the category of Janus kinase inhibitors, which are increasingly recognized for their role in treating various inflammatory diseases. The compound exists in multiple polymorphic forms, with the anhydrous crystalline form I being the most common .

Synthesis Analysis

Methods and Technical Details

The synthesis of Baricitinib phosphate involves several steps, typically starting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The process includes:

  1. Amino Protection: The initial step involves protecting the amino group of the starting material.
  2. Formation of Intermediates: The protected compound undergoes reactions with hydrazine hydrate and acraldehyde to form intermediate compounds through a one-pot process.
  3. Coupling Reaction: Subsequent reactions involve coupling with other reagents to build the desired structure.
  4. Deprotection: Final steps include deprotecting intermediates to yield Baricitinib phosphate .
Molecular Structure Analysis

Structure and Data

Baricitinib phosphate features a unique molecular structure characterized by three aromatic rings and an azetidine ring. It is achiral, which simplifies its pharmacological profile. The compound's structure allows it to interact effectively with Janus kinases, inhibiting their activity . Key structural data includes:

  • Molecular Formula: C16H20N7O6PS
  • Molecular Weight: 371.4 g/mol
  • Dissociation Constants: pKa values indicating weakly basic (4.0) and weakly acidic (12.6) properties .
Chemical Reactions Analysis

Reactions and Technical Details

Baricitinib phosphate undergoes various chemical reactions during its synthesis:

  1. Michael Addition Reaction: This reaction forms key intermediates by adding nucleophiles to electrophilic centers.
  2. Suzuki Coupling: A pivotal step that involves coupling boronic acids with aryl halides to form biaryl compounds.
  3. Amidation: The final step involves reacting an intermediate with ethanesulfonyl chloride to yield the final product through amidation processes .

These reactions are crucial for constructing the complex molecular architecture of Baricitinib phosphate.

Mechanism of Action

Process and Data

Baricitinib phosphate exerts its therapeutic effects by selectively inhibiting Janus kinases 1 and 2, which play vital roles in the signaling pathways of various pro-inflammatory cytokines such as interleukin-6 and interleukin-23. By blocking these pathways, Baricitinib phosphate reduces inflammation and modulates immune responses in conditions like rheumatoid arthritis .

Key pharmacokinetic parameters include:

  • Bioavailability: Approximately 80% when administered orally.
  • Peak Concentration Time (tmax): About 1 hour post-administration.
  • Absorption: Dose-proportional absorption observed in clinical studies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Baricitinib phosphate has distinct physical and chemical properties:

  • Solubility: Practically insoluble in physiological pH media but exhibits high solubility in certain conditions.
  • Polymorphism: Exists in multiple crystalline forms, which can affect its pharmacokinetics.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations .

These properties are critical for formulation development and impact the drug's bioavailability.

Applications

Scientific Uses

Baricitinib phosphate is primarily used in clinical settings for managing rheumatoid arthritis. Its ability to inhibit Janus kinases makes it a valuable therapeutic option for patients who do not respond adequately to traditional disease-modifying antirheumatic drugs (DMARDs). Additionally, ongoing research explores its potential applications in other inflammatory conditions such as atopic dermatitis and alopecia areata, highlighting its versatility as an immunomodulatory agent .

Properties

CAS Number

1187595-84-1

Product Name

Baricitinib phosphate

IUPAC Name

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid

Molecular Formula

C16H20N7O6PS

Molecular Weight

469.4 g/mol

InChI

InChI=1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4)

InChI Key

FBPOWTFFUBBKBB-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O

Synonyms

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.